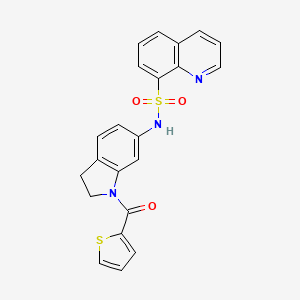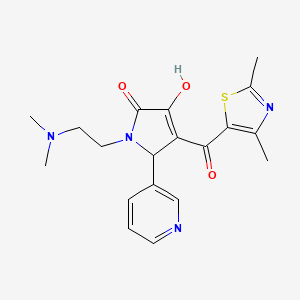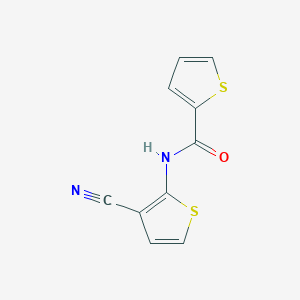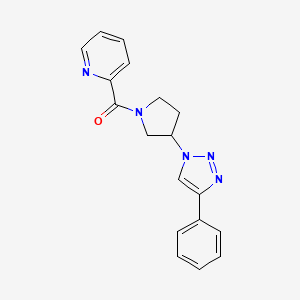
(R)-4-Methyloxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Methyloxazolidine-2,5-dione is a chiral compound with a five-membered ring structure containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of ®-alanine with phosgene or triphosgene under controlled conditions to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of ®-4-Methyloxazolidine-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Types of Reactions:
Oxidation: ®-4-Methyloxazolidine-2,5-dione can undergo oxidation reactions to form corresponding oxazolidinones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form amino alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted oxazolidinones. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted oxazolidinones
Wissenschaftliche Forschungsanwendungen
®-4-Methyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its ability to form stable intermediates makes it valuable in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antibiotics and antiviral agents.
Industry: Utilized in the production of agrochemicals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-4-Methyloxazolidine-2,5-dione involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its activity. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(S)-4-Methyloxazolidine-2,5-dione: The enantiomer of ®-4-Methyloxazolidine-2,5-dione, with similar chemical properties but different biological activities.
4-Hydroxyoxazolidine-2,5-dione: A hydroxylated derivative with distinct reactivity and applications.
4-Methylthiazolidine-2,5-dione: A sulfur-containing analog with unique chemical behavior.
Uniqueness: ®-4-Methyloxazolidine-2,5-dione stands out due to its chiral nature and the presence of both nitrogen and oxygen in its ring structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(4R)-4-methyl-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETYCNJKAUROO-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2841563.png)



![1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2841574.png)
![3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2841576.png)

![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)

![1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2841580.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2841581.png)
![13-fluoro-5-[2-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2841582.png)

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)
